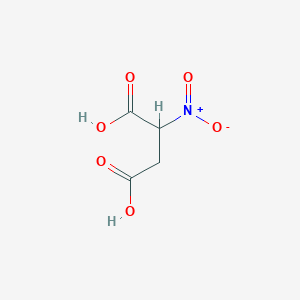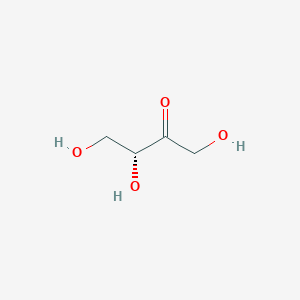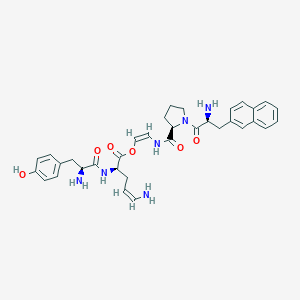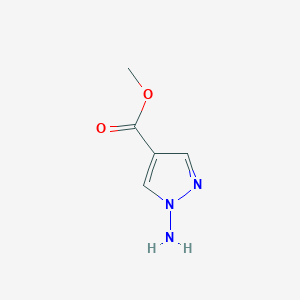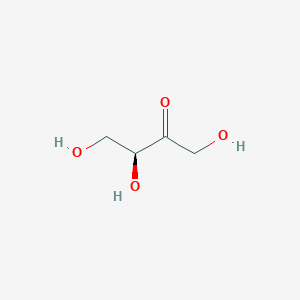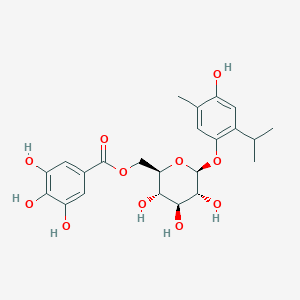![molecular formula C7H6N2O B118350 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one CAS No. 142078-42-0](/img/structure/B118350.png)
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one, also known as PPY, is a heterocyclic compound that has been widely studied for its potential use in medicinal chemistry. PPY is a fused pyridine-pyrrole ring system, which exhibits a unique structure and biological activity. In
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one is not fully understood. However, it is believed that 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one exerts its biological activity through the interaction with specific targets in cells. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteases. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has also been shown to bind to specific receptors, such as the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one inhibits the growth of cancer cells and viruses. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives have also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has several advantages for lab experiments, including its unique structure and biological activity. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives can be easily synthesized and modified, which allows for the development of new compounds with improved properties. However, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one. One direction is the development of new 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives with improved properties for the treatment of various diseases. Another direction is the investigation of the mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one and its derivatives. This will provide insights into the biological activity of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one and its potential targets in cells. Finally, the development of new synthetic methods for 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one and its derivatives will enable the synthesis of new compounds with unique properties.
Synthesis Methods
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one can be synthesized through various methods, including the Hantzsch reaction, the Gewald reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a thiocarbonyl compound, an α-bromoester, and ammonia in the presence of a catalyst. The Pictet-Spengler reaction involves the condensation of an amino acid or an amino alcohol with an aldehyde or a ketone in the presence of an acid catalyst.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been studied for its potential use in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to exhibit antitumor, antiviral, and antibacterial activities. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives have also been developed as potential drugs for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. In material science, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been used as a precursor for the synthesis of conducting polymers, which have applications in electronic devices and sensors. In organic synthesis, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been used as a building block for the synthesis of various compounds.
properties
CAS RN |
142078-42-0 |
|---|---|
Product Name |
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one |
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
3a,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H6N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1-5H,(H,9,10) |
InChI Key |
SUJITZBHNIKATG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CNC2=CC=NC(=O)C21 |
SMILES |
C1=CN=C2C1C(=O)NC=C2 |
Canonical SMILES |
C1=CNC2=CC=NC(=O)C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




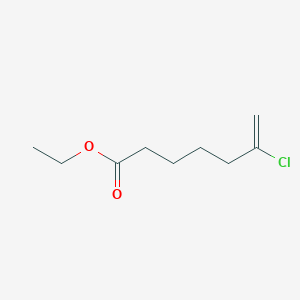
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)

